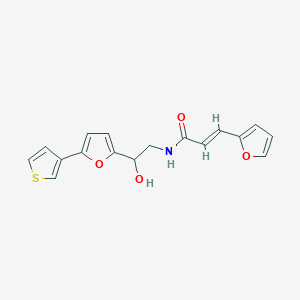
(E)-3-(furan-2-yl)-N-(2-hydroxy-2-(5-(thiophen-3-yl)furan-2-yl)ethyl)acrylamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(E)-3-(furan-2-yl)-N-(2-hydroxy-2-(5-(thiophen-3-yl)furan-2-yl)ethyl)acrylamide, also known as FFA, is a synthetic compound that has gained significant attention in the field of scientific research due to its potential therapeutic properties. FFA is a member of the acrylamide family, which has been extensively studied for its biological activities.
Scientific Research Applications
Synthesis and Chemical Properties
The compound is involved in the synthesis and characterization of novel organic compounds with potential applications in materials science and drug development. For example, the palladium-catalyzed direct alkenation of thiophenes and furans is a notable method for producing mono-alkenylated products with good yields and predominantly (E)-isomers, showcasing the compound's relevance in organic synthesis and potential in pharmaceutical research (Zhao et al., 2009).
Antiviral Applications
A specific derivative, (E)-3-(furan-2-yl)-N-(4-sulfamoylphenyl) acrylamide, has been found to suppress the enzymatic activities of SARS coronavirus helicase. This discovery opens doors to its potential use as an inhibitor against SARS coronavirus, contributing valuable insight into the ongoing search for effective antiviral agents (Lee et al., 2017).
Photonic and Optoelectronic Applications
The compound's derivatives have been designed and synthesized for use in photonic or optoelectronic devices, showing excellent optical limiting performance. This makes them suitable for protecting human eyes and optical sensors, as well as for stabilizing light sources in optical communications, highlighting the compound's utility in developing advanced optical materials (Anandan et al., 2018).
Biobased Materials
Research into biobased polyesters using related furanic compounds demonstrates the potential of these materials in creating sustainable and environmentally friendly polymers. The enzymatic polymerization of 2,5-bis(hydroxymethyl)furan with various diacid ethyl esters, resulting in novel furan polyesters, showcases the application of furanic compounds in the development of biobased materials (Jiang et al., 2014).
Catalysis and Chemical Transformations
The compound is part of studies focusing on catalysis and novel chemical transformations, including the development of stereoselective routes to valuable chemical derivatives. These transformations are crucial for the synthesis of complex molecules with potential applications in drug development and materials science (Masesane & Steel, 2004).
properties
IUPAC Name |
(E)-3-(furan-2-yl)-N-[2-hydroxy-2-(5-thiophen-3-ylfuran-2-yl)ethyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO4S/c19-14(10-18-17(20)6-3-13-2-1-8-21-13)16-5-4-15(22-16)12-7-9-23-11-12/h1-9,11,14,19H,10H2,(H,18,20)/b6-3+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMHXRDGKSYWBMS-ZZXKWVIFSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C=CC(=O)NCC(C2=CC=C(O2)C3=CSC=C3)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=COC(=C1)/C=C/C(=O)NCC(C2=CC=C(O2)C3=CSC=C3)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

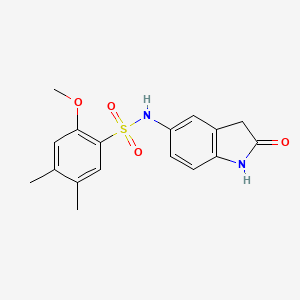
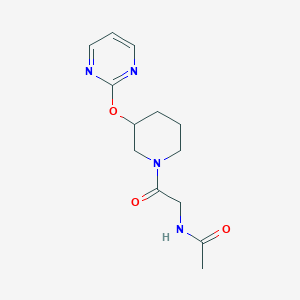
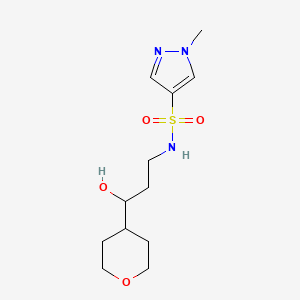
![(E)-2-((3-chlorophenyl)amino)-9-methyl-3-((2-phenylhydrazono)methyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2921057.png)
![6-Acetyl-2-(2-((4-chlorophenyl)sulfonyl)acetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2921061.png)
![N-(4-ethylbenzyl)-1-[6-(4-ethylphenoxy)pyrimidin-4-yl]piperidine-4-carboxamide](/img/structure/B2921064.png)
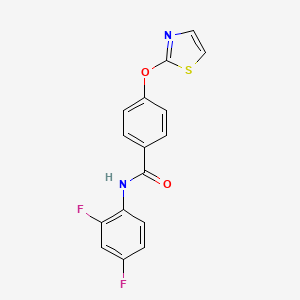
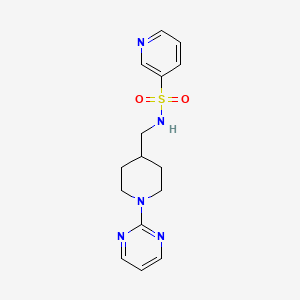
![2-chloro-N-{[2-(1H-imidazol-1-yl)pyridin-3-yl]methyl}pyridine-4-carboxamide](/img/structure/B2921067.png)
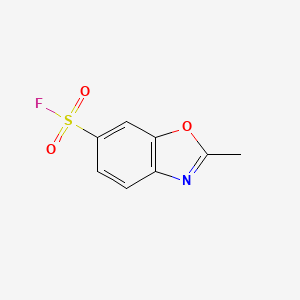

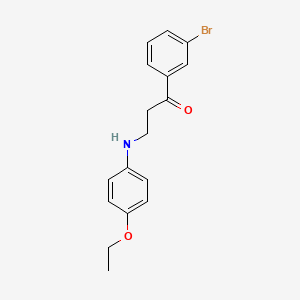
![7-methyl-1H,2H,3H-pyrrolo[2,3-b]quinoline](/img/structure/B2921073.png)
